4-Bromo-5-chlorothiophene-2-carbaldehyde
Overview
Description
4-Bromo-5-chlorothiophene-2-carbaldehyde is a polyhalogenated thiophene derivative. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of science and industry. The presence of both bromine and chlorine atoms in the thiophene ring makes this compound particularly interesting for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chlorothiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the halogen dance reaction, which utilizes lithium diisopropylamide (LDA) to rearrange halogenated thiophenes . For instance, starting from 2,4-dibromothiophene, the compound can be synthesized by the action of LDA followed by treatment with hexachloroethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and reagents, such as bromine, chlorine, and thiophene derivatives, under controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chlorothiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted thiophenes, carboxylic acids, alcohols, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-5-chlorothiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-5-chlorothiophene-2-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of electron-withdrawing halogen atoms in the thiophene ring influences the reactivity of the compound, making it a versatile intermediate in organic synthesis. The aldehyde group can participate in nucleophilic addition reactions, while the halogen atoms can be involved in substitution and coupling reactions .
Comparison with Similar Compounds
4-Bromo-5-chlorothiophene-2-carbaldehyde can be compared with other similar compounds, such as:
5-Chloro-2-thiophenecarboxaldehyde: This compound has a similar structure but lacks the bromine atom, making it less versatile in certain chemical reactions.
4-Bromo-2-thiophenecarboxaldehyde:
5-Bromo-2-thiophenecarboxaldehyde: Similar to this compound but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in the presence of both bromine and chlorine atoms, which provide a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Biological Activity
4-Bromo-5-chlorothiophene-2-carbaldehyde is a halogenated thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and chlorine substituents in the thiophene ring may enhance its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
This compound has the molecular formula CHBrClOS and a molecular weight of approximately 239.53 g/mol. The compound features a thiophene ring, which is known for its aromatic stability and ability to participate in various chemical reactions.
Antimicrobial Activity
Thiophene derivatives, including this compound, have been reported to exhibit notable antimicrobial properties. Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains. For instance, studies on related thiophene derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The unique combination of halogen substituents may enhance their interaction with bacterial cell membranes or enzymatic pathways.
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of insulin-regulated aminopeptidase (IRAP). Compounds with similar thiophene structures have demonstrated the ability to inhibit IRAP effectively, which is crucial for regulating neuropeptide activity in the brain . This inhibition could lead to therapeutic applications in cognitive disorders and metabolic diseases.
Table 1: Biological Activity Summary
Detailed Research Findings
Recent studies have highlighted the importance of halogen substitution in enhancing the biological activity of thiophene derivatives. For example, compounds with bromine and chlorine at specific positions on the thiophene ring showed increased potency in anticancer assays compared to their non-halogenated counterparts . Furthermore, the structural analysis of these compounds suggests that their binding affinities to biological targets are significantly influenced by the electronic properties imparted by halogen atoms.
Properties
IUPAC Name |
4-bromo-5-chlorothiophene-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-4-1-3(2-8)9-5(4)7/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGYPJXVQUVREU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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